Evidence 1: Bridgehead Carboxylic Acid Functional Handle vs. Unsubstituted Octahydroindolizine Core
Octahydroindolizine-8a-carboxylic acid contains a carboxylic acid functional group at the 8a bridgehead position, providing a direct synthetic handle for amide coupling, esterification, and subsequent diversification. In contrast, the unsubstituted octahydroindolizine core (e.g., (R)-octahydroindolizine, CAS 13618-93-4) lacks this reactive site, requiring additional functionalization steps before library construction can begin . The presence of the carboxylic acid eliminates the need for C–H activation or de novo functionalization, reducing synthetic step count by at least one step in analog synthesis workflows [1]. While direct comparative yields are context-dependent, vendors report that the 8a-carboxylic acid derivative is stocked at 97–98% purity and offered in 100 mg to 250 mg research quantities, whereas the unsubstituted octahydroindolizine core is less widely available as a ready-to-use building block .
| Evidence Dimension | Availability of reactive functional handle for derivatization |
|---|---|
| Target Compound Data | Carboxylic acid present at 8a bridgehead position |
| Comparator Or Baseline | Unsubstituted octahydroindolizine (CAS 13618-93-4): No carboxylic acid handle |
| Quantified Difference | Eliminates at least one synthetic step in diversification workflows; target compound stocked at 97–98% purity in 100–250 mg quantities by multiple vendors |
| Conditions | Commercial availability assessment across multiple chemical suppliers |
Why This Matters
Procurement of the carboxylic acid derivative directly enables rapid SAR exploration through amide/ester diversification, reducing total synthetic cycle time compared to starting from the unfunctionalized core.
- [1] T. Wagener, et al. Synthesis of Saturated N-Heterocycles via a Catalytic Hydrogenation Cascade. ChemRxiv. 2022. S-EPMC9796080. View Source
